molecular formula C10H8F3NO4 B14059693 1-(2-Nitro-5-(trifluoromethoxy)phenyl)propan-1-one

1-(2-Nitro-5-(trifluoromethoxy)phenyl)propan-1-one

Cat. No.: B14059693
M. Wt: 263.17 g/mol
InChI Key: FXUVIGVWCMAUCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Nitro-5-(trifluoromethoxy)phenyl)propan-1-one is an organic compound with the molecular formula C10H8F3NO4 It is characterized by the presence of a nitro group, a trifluoromethoxy group, and a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nitration of 2-(trifluoromethoxy)acetophenone, followed by a Friedel-Crafts acylation reaction to introduce the propanone moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-Nitro-5-(trifluoromethoxy)phenyl)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Reduction: 1-(2-Amino-5-(trifluoromethoxy)phenyl)propan-1-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding carboxylic acids

Scientific Research Applications

1-(2-Nitro-5-(trifluoromethoxy)phenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Nitro-5-(trifluoromethoxy)phenyl)propan-1-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Nitro-4-trifluoromethoxy-phenyl)-propan-2-one: Similar structure but with a different position of the trifluoromethoxy group.

    2-Propanone, 1-[3-(trifluoromethyl)phenyl]-: Lacks the nitro group but has a similar trifluoromethyl group.

    1-(4-(Trifluoromethyl)phenyl)prop-2-yn-1-one: Contains a propynone moiety instead of a propanone moiety .

Uniqueness

1-(2-Nitro-5-(trifluoromethoxy)phenyl)propan-1-one is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and potential biological activity. The combination of the nitro and trifluoromethoxy groups makes it a valuable compound for various applications .

Properties

Molecular Formula

C10H8F3NO4

Molecular Weight

263.17 g/mol

IUPAC Name

1-[2-nitro-5-(trifluoromethoxy)phenyl]propan-1-one

InChI

InChI=1S/C10H8F3NO4/c1-2-9(15)7-5-6(18-10(11,12)13)3-4-8(7)14(16)17/h3-5H,2H2,1H3

InChI Key

FXUVIGVWCMAUCH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)OC(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.